molecular formula C15H12O B1625383 1-Methoxy-3-(phenylethynyl)benzene CAS No. 37696-01-8

1-Methoxy-3-(phenylethynyl)benzene

Cat. No.: B1625383
CAS No.: 37696-01-8
M. Wt: 208.25 g/mol
InChI Key: SDBPYABHYGZEJH-UHFFFAOYSA-N
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Description

1-Methoxy-3-(phenylethynyl)benzene is an organic compound with the molecular formula C15H12O and a molecular weight of 208.26 g/mol . This compound is characterized as a yellow oil in its physical state . It is identified by the CAS Registry Number 37696-01-8 and should be stored sealed in a dry environment at room temperature, protected from light . As a building block featuring both an alkynyl and a methoxy-functionalized aromatic ring, this compound holds significant value in organic synthesis and materials science research. It is primarily used for research and development purposes in laboratory settings. Researchers utilize it as a key intermediate in the synthesis of more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions. Its structural motifs are relevant in the exploration of organic electronic materials and novel pharmaceutical agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

1-methoxy-3-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-9,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBPYABHYGZEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464729
Record name 1-methoxy-3-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37696-01-8
Record name 1-Methoxy-3-(2-phenylethynyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37696-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methoxy-3-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The tandem Sonogashira/decarboxylative approach circumvents the use of gaseous alkynes by employing phenylpropiolic acid as a stable alkyne precursor. In this one-pot process, PdCl₂(Cy*Phine)₂ (5 mol%) catalyzes both the coupling of 3-chloroanisole with phenylpropiolic acid and the subsequent decarboxylation (Figure 1). Cesium carbonate (1.2 mmol) acts as a dual base, facilitating deprotonation and decarboxylation in 1,4-dioxane at 120°C. Kinetic studies reveal the decarboxylation step as rate-limiting, with full conversion achieved within 24 hours.

The ligand architecture proves critical, as Cy*Phine's bulky cyclohexyl groups prevent palladium aggregation while maintaining catalytic activity. Substrate scope analysis demonstrates tolerance for electron-donating and withdrawing groups on both coupling partners, though sterically hindered ortho-substituted aryl chlorides reduce yields by 15–20%.

Synthetic Procedure and Characterization

A representative synthesis (Method 1):

  • Charge PdCl₂(Cy*Phine)₂ (25.7 mg, 5 mol%), Cs₂CO₃ (391 mg), 3-chloroanisole (1.0 mmol), and phenylpropiolic acid (0.4 mmol) into 1,4-dioxane (2 mL)
  • Heat at 120°C for 24 h under argon
  • Cool, dilute with ethyl acetate, filter through Celite
  • Purify via flash chromatography (petroleum ether/EtOAc)

The product exhibits characteristicH NMR signals at δ 7.55–7.51 (m, 1H, aryl), 7.50–7.46 (m, 3H), and 3.90 (s, 3H, OCH₃), withC NMR confirming the alkyne carbons at δ 87.6 and 82.8. Isolated yields range from 68% to 97% depending on substitution patterns.

Copper-Free Sonogashira Coupling at Ambient Conditions

Catalyst Design and Green Chemistry Aspects

Addressing the environmental impact of traditional Sonogashira reactions, a room-temperature protocol employs Pd(CH₃CN)₂Cl₂ (0.5 mol%) with cataCXium A (1 mol%) in 2-methyltetrahydrofuran (2-MeTHF). This biomass-derived solvent replaces toxic amines, while cesium carbonate enables efficient deprotonation of phenylacetylene at 25°C. The ligand’s electron-rich phosphine centers stabilize the palladium intermediate, permitting catalytic turnover at 0.5 mol% loading.

Operational Simplicity and Scalability

Key advantages of Method 2:

  • Eliminates copper co-catalysts, simplifying product purification
  • Operates under air-stable conditions with minimal glovebox requirements
  • Achieves full conversion within 48 hours without external heating

A scaled synthesis (5 mmol) demonstrates robustness, maintaining 89% yield with proportional reagent scaling. The method proves particularly effective for electron-rich aryl bromides like 3-bromoanisole, where resonance effects activate the carbon-halogen bond toward oxidative addition.

Comparative Analysis of Synthetic Approaches

Table 1. Critical parameters for 1-methoxy-3-(phenylethynyl)benzene synthesis

Parameter Method 1 Method 2
Starting Materials 3-Chloroanisole, Phenylpropiolic Acid 3-Bromoanisole, Phenylacetylene
Catalyst System PdCl₂(Cy*Phine)₂ (5%) Pd(CH₃CN)₂Cl₂ (0.5%) + cataCXium A (1%)
Temperature 120°C 25°C
Reaction Time 24 h 48 h
Solvent 1,4-Dioxane 2-MeTHF
Average Yield 82% 89%
E-Factor* 18.7 6.3

*Environmental factor calculated as (mass waste)/(mass product).

Method 1’s higher temperature facilitates faster kinetics but increases energy consumption, while Method 2 prioritizes sustainability through renewable solvents and ambient conditions. The choice between bromo/chloro precursors often depends on commercial availability, with 3-bromoanisole typically costing 2.3× more than its chloro counterpart but offering greater reactivity.

Applications in Subsequent Transformations

The alkyne moiety in this compound enables diverse downstream chemistry. Notable examples include:

  • Z-Selective Hydrogenation : Using Pd/C with ammonia borane in methanol, the triple bond reduces to cis-alkene (6p) with 97% stereoselectivity. This transformation highlights the compound’s utility in accessing stereodefined intermediates for pharmaceutical synthesis.
  • Cycloaddition Reactions : Participation in [2+2+2] cyclotrimerization reactions en route to substituted benzene derivatives under nickel catalysis.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(phenylethynyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Halogenating agents (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of 1-methoxy-3-(phenylethyl)benzene.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Methoxy-3-(phenylethynyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(phenylethynyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(a) 1-Methoxy-4-(phenylethynyl)benzene (para isomer)
  • Synthesis : Prepared via palladium-catalyzed decarboxylative coupling, yielding 74% .
  • Key Differences: The para-methoxy group induces distinct electronic effects compared to the meta isomer.
(b) 1-Methyl-3-(phenylethynyl)benzene
  • Synthesis : Achieves a 97% yield under similar coupling conditions .
  • Key Differences : Replacement of the methoxy group with a methyl group reduces electron-donating effects, impacting catalytic activity and hydrogenation selectivity .

Substituent Functional Group Variations

(a) 1-(Phenylethynyl)naphthalene
  • Synthesis : Yields 87% via palladium-catalyzed coupling .
  • Key Differences : The naphthalene backbone extends conjugation, enhancing UV absorption and stability in materials science applications .
(b) 1,3,5-Tri(phenylethynyl)benzene
  • Structure : Features three phenylethynyl groups, creating a highly conjugated system.
  • Applications : Used in organic electronics due to its rigid, planar structure .

Electronic and Steric Effects

  • Methoxy vs. Methyl Groups: Methoxy groups act as stronger electron donors via resonance, increasing the electron density at the aromatic ring. This enhances reactivity in electrophilic substitutions but may reduce stability in oxidative environments compared to methyl substituents .
  • Hydrogenation Selectivity : In catalytic hydrogenation, 1-Methoxy-3-(phenylethynyl)benzene may exhibit different selectivity compared to alkyne-rich derivatives like 1-ethynyl-4-(phenylethynyl)benzene, where over-hydrogenation to styrenes or alkanes is common .

Comparative Data Table

Compound Molecular Formula Yield (%) Key Properties/Applications Reference
This compound C₁₅H₁₂O 99 Yellow oil; catalyst intermediate
1-Methoxy-4-(phenylethynyl)benzene C₁₅H₁₂O 74 Conjugated material precursor
1-Methyl-3-(phenylethynyl)benzene C₁₅H₁₂ 97 Higher thermal stability
1-(Phenylethynyl)naphthalene C₁₈H₁₂ 87 UV-active; used in OLEDs
1,3,5-Tri(phenylethynyl)benzene C₂₄H₁₆ N/A High conjugation; electronic materials

Biological Activity

1-Methoxy-3-(phenylethynyl)benzene, also known as 1-(3-methoxyphenyl)-2-phenylethyne, is an aromatic compound with the molecular formula C15H12O. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

This compound can be synthesized through various methods, with the Sonogashira coupling reaction being the most notable. In this reaction, 3-iodoanisole reacts with phenylacetylene in the presence of palladium and copper catalysts under inert conditions, typically in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phenylethynyl group allows for π-π interactions with aromatic residues in proteins, which can modulate binding affinity and specificity. This interaction is crucial for its potential pharmacological effects.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . A study demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects . It has shown potential in reducing inflammation markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects on breast cancer cell lines.
    • Findings : The compound inhibited cell growth by 50% at a concentration of 20 µM after 48 hours. Mechanistic studies indicated that it induced apoptosis via the mitochondrial pathway .
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the anti-inflammatory potential in macrophage cells.
    • Findings : Treatment with 10 µM of the compound significantly reduced TNF-alpha production by approximately 40%, indicating a strong anti-inflammatory effect .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure PositioningBiological Activity
1-Methoxy-4-(phenylethynyl)benzeneParaModerate anticancer activity
1-Methoxy-2-(phenylethynyl)benzeneOrthoLow anti-inflammatory effects
1-Methoxy-3-(methoxymethyl)benzeneMethoxymethyl groupLimited biological activity

This table illustrates that while similar compounds exist, their positioning significantly influences their biological activities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Methoxy-3-(phenylethynyl)benzene, and how do catalytic systems influence yield and purity?

  • Methodological Answer : Two primary methods are documented:

  • Copper(I)-Catalyzed Coupling : A Schlenk tube reaction under argon with CuI, PPh₃, KOH, aryl iodide, and phenylacetylene at 120°C for 24 hours yields the product. Work-up involves extraction with Et₂O and purification via column chromatography (n-pentane/DCM 9:1) .
  • Stille Coupling : Using tributyl(phenylethynyl)stannane and 1-bromo-3-methoxybenzene, this method achieves 99% yield in 2 hours, followed by column chromatography .
    • Key Considerations : Catalyst choice (Cu vs. Pd), reaction time, and solvent polarity impact efficiency. Copper systems are cost-effective but may require higher temperatures, while Stille couplings offer faster kinetics but involve toxic tin reagents.

Q. How can researchers interpret NMR and GC-MS data to confirm the structure and purity of this compound?

  • Analytical Guidance :

  • ¹H-NMR : Key peaks include δ 7.58–7.50 (m, aromatic H), 3.83 ppm (s, OCH₃), and distinct splitting patterns for ethynyl-proximal protons .
  • ¹³C-NMR : Signals at δ 159.3 (Cq, methoxy-attached carbon) and 89.3/89.2 ppm (sp-hybridized ethynyl carbons) confirm the alkyne moiety .
  • GC-MS : A molecular ion peak at m/z = 208 (C₁₅H₁₂O⁺) and retention time (tR = 9.86 min) are diagnostic .
    • Purity Check : Monitor for residual solvent peaks (e.g., DCM in NMR) or byproducts (e.g., homocoupling via GC-MS).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated PAH formation?

  • Experimental Dynamics : Under single-collision conditions, phenylethynyl radicals (C₆H₅CC•) react with benzene-d₆ via barrierless addition-cyclization-aromatization pathways. This produces phenanthrene-d₆ through hydrogen migration and ring closure, relevant to interstellar PAH synthesis .
  • Theoretical Implications : Density functional theory (DFT) calculations suggest that the methoxy group stabilizes transition states via electron donation, facilitating cyclization. Researchers should model substituent effects on activation barriers when designing analogous reactions.

Q. How do competing reaction pathways (e.g., trifluoromethylation vs. oxidative cleavage) affect functionalization of this compound?

  • Case Study : Trifluoromethylation attempts with CF₃SO₂Na under oxygen led to undesired C–O bond cleavage instead of C–H functionalization. This highlights the electrophilic susceptibility of the ethynyl group .
  • Mitigation Strategies : Use protecting groups (e.g., silyl ethers) for the alkyne or switch to milder oxidants (e.g., TEMPO) to suppress side reactions.

Q. What analytical challenges arise in differentiating regioisomers or byproducts during synthesis, and how can they be resolved?

  • Common Issues : Homocoupling (e.g., diphenylacetylene formation) or meta/para isomerization due to methoxy directing effects.
  • Resolution Techniques :

  • HPLC with Chiral Columns : Separate regioisomers using polar mobile phases.
  • 2D NMR (COSY, NOESY) : Identify spatial proximity of methoxy and ethynyl groups to confirm regiochemistry .

Contradictions and Troubleshooting

Q. Why do reported synthesis methods for this compound vary in solvent systems (e.g., aqueous vs. organic phases)?

  • Critical Analysis :

  • The CuI/KOH/water system leverages phase-transfer catalysis, ideal for scaling but risks hydrolysis of sensitive intermediates.
  • Organic-phase Stille couplings avoid hydrolysis but require anhydrous conditions.
    • Recommendation : Screen solvent polarity (e.g., THF vs. DMF) to balance reactivity and stability, especially for electron-deficient aryl halides.

Q. How can researchers reconcile discrepancies in reported NMR chemical shifts for this compound?

  • Root Cause : Variations in spectrometer frequency (300 vs. 400 MHz), temperature, or deuterated solvent (CDCl₃ vs. DMSO-d₆).
  • Standardization : Always report NMR conditions (e.g., "¹³C-NMR, CDCl₃, 75 MHz" ). Use internal standards (e.g., TMS) and reference coupling constants to validate assignments.

Safety and Handling

Q. What precautions are essential when handling alkynyl benzene derivatives like this compound?

  • Protocols :

  • Use nitrile gloves and fume hoods to avoid skin/eye contact.
  • Store under inert gas (Ar/N₂) to prevent alkyne oxidation.
  • Dispose of waste via halogenated solvent routes, as ethynyl compounds may form explosive peroxides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Methoxy-3-(phenylethynyl)benzene
Reactant of Route 2
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